

An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SRS16-86**, a potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.

Chemical Structure and Properties

SRS16-86 is a small molecule inhibitor of ferroptosis.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Formal Name	3-[(Z)-(5- pyrimidinylmethylene)amino]-4 -(tricyclo[3.3.1.13,7]dec-1- ylamino)-benzoic acid, 1,1- dimethylethyl ester	[2]
CAS Number	1793052-96-6	[2]
Molecular Formula	C26H32N4O2	[2]
Formula Weight	432.6	[2]
Purity	≥98%	[2]
Formulation	A crystalline solid	[2]
Solubility	Chloroform: 25 mg/ml	[2]
SMILES	O=C(OC(C) (C)C)C1=CC=C(NC23C[C@H] 4CINVALID-LINK C3">C@HC2)C(/N=C\C5=CN=CN=C5)=C1	[2]
InChI Key	InChI=1S/C26H32N4O2/c1- 25(2,3)32-24(31)21-4-5- 22(23(9-21)29-15-20-13-27- 16-28-14-20)30-26-10-17-6- 18(11-26)8-19(7-17)12-26/h4- 5,9,13-19,30H,6-8,10-12H2,1- 3H3/b29-15-/t17-,18+,19-,26?	[2]

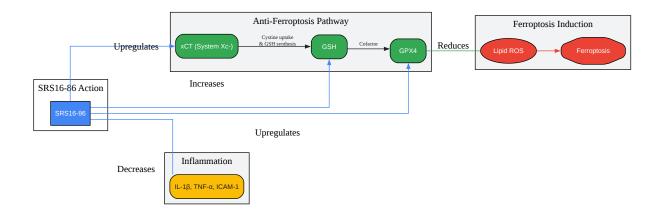
Mechanism of Action

SRS16-86 is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism of action of **SRS16-86** involves the modulation of the cystine/glutamate antiporter (System Xc-)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][4]



Ferroptosis is initiated by the depletion of GSH and the inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] SRS16-86 has been shown to upregulate the expression and levels of key components of the antiferroptotic pathway, including GPX4, GSH, and the system xc- cystine/glutamate transporter (xCT).[5][6] By enhancing this pathway, SRS16-86 mitigates lipid peroxidation. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (4HNE) in in vivo models of spinal cord injury and diabetic nephropathy following SRS16-86 treatment.[5]

Furthermore, **SRS16-86** has demonstrated anti-inflammatory properties by significantly decreasing the levels of pro-inflammatory cytokines such as IL-1 β and TNF- α , as well as the intercellular adhesion molecule 1 (ICAM-1).[5][7]



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Caption: Signaling pathway of ferroptosis and the inhibitory mechanism of SRS16-86.

Experimental Protocols



Detailed experimental protocols for the synthesis of **SRS16-86** are not publicly available. The compound can be procured from various chemical suppliers. The following sections describe in vivo experimental protocols from published research.

In Vivo Study: Contusion Spinal Cord Injury (SCI) in Rats

This protocol is based on a study investigating the effects of **SRS16-86** on functional recovery after spinal cord injury in rats.[5][6]

- Animal Model: Adult female Wistar rats were subjected to a moderate contusion injury to the spinal cord at the T10 level using a weight-drop device.
- Treatment Groups:
 - SCI group: Received vehicle control.
 - SRS16-86 group: Received intraperitoneal injections of SRS16-86 at a dose of 15 mg/kg daily.[5]
- Administration: The first dose was administered 30 minutes after SCI, followed by daily injections.
- Outcome Measures:
 - Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
 - Biomarker Analysis: Spinal cord tissue was collected for analysis of ferroptosis markers (GPX4, GSH, xCT, 4HNE) and inflammatory cytokines (IL-1β, TNF-α, ICAM-1) via Western blotting and ELISA.[5][6]
 - Histology: Tissue sections were examined for astrogliosis and neuronal survival.

In Vivo Study: Diabetic Nephropathy (DN) in Rats

This protocol is derived from research on the therapeutic effects of **SRS16-86** in a rat model of diabetic nephropathy.[7]

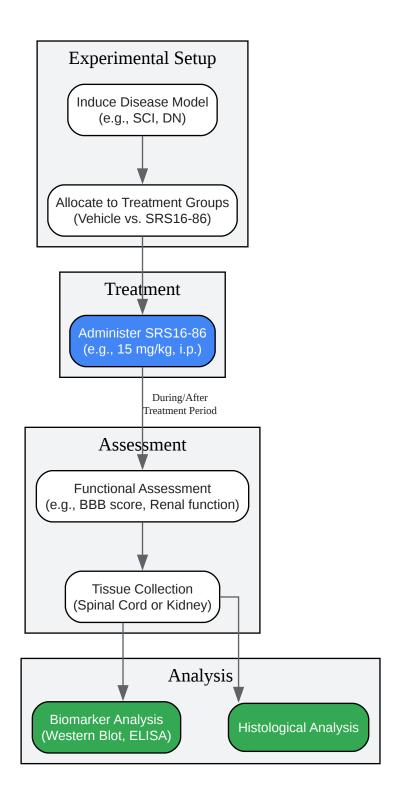
Foundational & Exploratory





- Animal Model: Diabetes was induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).[7]
- Treatment Groups:
 - Control group: Healthy rats.
 - o DN group: Diabetic rats receiving vehicle.
 - DN + SRS16-86 group: Diabetic rats treated with SRS16-86.
- Administration: SRS16-86 was administered via intraperitoneal injection at a dose of 15 mg/kg/day for 8 weeks.[7]
- Outcome Measures:
 - Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.
 - Biomarker Analysis: Kidney tissue was analyzed for the expression of GPX4, xCT, and levels of GSH and 4HNE.[7]
 - Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology.





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Caption: Generalized experimental workflow for in vivo studies of **SRS16-86**.

Summary of Biological Effects



The therapeutic potential of **SRS16-86** has been demonstrated in preclinical models of diseases where ferroptosis is implicated in the pathophysiology.

Model	Key Findings	Reference
Spinal Cord Injury (Rat)	- Enhanced functional recovery Upregulated GPX4, GSH, and xCT Downregulated 4HNE Decreased levels of IL-1β, TNF-α, and ICAM-1 Alleviated astrogliosis and enhanced neuronal survival.	[5][6]
Diabetic Nephropathy (Rat)	- Improved renal function Upregulated GPX4, GSH, and xCT Downregulated 4HNE Decreased levels of IL-1β and TNF-α.	[7]
Renal Ischemia-Reperfusion Injury (Mouse)	- Prevented renal tubular damage Decreased serum levels of urea and creatinine.	[2]
In Vitro Cell Models (HT-1080, NIH3T3)	- Inhibited erastin-induced ferroptosis at 1 μM.	[2]

Conclusion

SRS16-86 is a promising small molecule inhibitor of ferroptosis with demonstrated efficacy in preclinical models of spinal cord injury, diabetic nephropathy, and renal ischemia-reperfusion injury. Its mechanism of action through the upregulation of the GPX4 pathway and its anti-inflammatory effects make it a valuable research tool and a potential therapeutic candidate for diseases associated with ferroptosis. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.



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